1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea is a synthetic organic compound characterized by the presence of fluorine atoms on both phenyl rings and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea typically involves the reaction of 2,6-difluoroaniline with 4-fluorobenzyl chloride in the presence of a base, followed by the addition of cyclopropyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The cyclopropyl group contributes to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluorophenyl)-3-(4-fluorophenyl)urea
- 1-(2,6-Difluorophenyl)-3-(cyclopropylmethyl)urea
- 1-(4-Fluorophenyl)-3-(cyclopropylmethyl)urea
Uniqueness
1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea is unique due to the combination of fluorine atoms on both phenyl rings and the presence of a cyclopropyl group. This structural arrangement enhances its chemical stability, binding affinity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c18-12-6-4-11(5-7-12)17(8-9-17)10-21-16(23)22-15-13(19)2-1-3-14(15)20/h1-7H,8-10H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNJGWLDJCOAGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=C(C=CC=C2F)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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